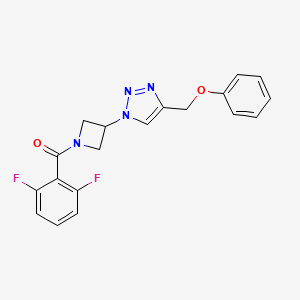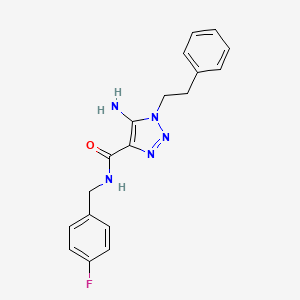![molecular formula C23H29F3N2O3 B2564588 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 374090-30-9](/img/structure/B2564588.png)
1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound with a complex structure, characterized by the presence of a piperazine ring substituted with a 2,6-dimethoxyphenoxybutyl group and a 3-(trifluoromethyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine core: Starting with piperazine, the compound is functionalized by reacting with 3-(trifluoromethyl)benzyl chloride under basic conditions to introduce the 3-(trifluoromethyl)phenyl group.
Attachment of the butyl chain: The intermediate is then reacted with 4-bromobutyl acetate in the presence of a base to form the butyl chain.
Introduction of the phenoxy group: Finally, the 2,6-dimethoxyphenol is introduced via a nucleophilic substitution reaction with the butyl chain, completing the synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, in medicinal applications, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-phenylpiperazine: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.
1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[4-(trifluoromethyl)phenyl]piperazine: The position of the trifluoromethyl group is different, potentially altering its binding affinity and activity.
Uniqueness: 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the 2,6-dimethoxyphenoxy and 3-(trifluoromethyl)phenyl groups provides a distinctive combination of electronic and steric effects, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N2O3/c1-29-20-9-6-10-21(30-2)22(20)31-16-4-3-11-27-12-14-28(15-13-27)19-8-5-7-18(17-19)23(24,25)26/h5-10,17H,3-4,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTBZQKTJRJBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2564505.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide](/img/structure/B2564507.png)



![N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2564513.png)
![2-(2-bromophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2564514.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea](/img/structure/B2564516.png)
![4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B2564517.png)



![Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2564524.png)
